

A Technical Guide to the Spectroscopic Data of 2-Butoxyphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Butoxyphenylboronic acid**

Cat. No.: **B1276114**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the expected spectroscopic data for **2-Butoxyphenylboronic acid**. Due to the limited availability of experimentally verified public data for this specific compound, this guide combines theoretical predictions with established analytical methodologies. The information herein serves as a valuable resource for the characterization and utilization of **2-Butoxyphenylboronic acid** in research and development.

Molecular Structure

IUPAC Name: (2-Butoxyphenyl)boronic acid Molecular Formula: $C_{10}H_{15}BO_3$ Molecular Weight: 194.04 g/mol

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for **2-Butoxyphenylboronic acid**. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted 1H NMR Spectral Data (in $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.9	d	1H	Ar-H
~7.4 - 7.5	t	1H	Ar-H
~6.9 - 7.0	m	2H	Ar-H
~4.8 - 5.5 (broad s)	br s	2H	B(OH)_2
~4.0	t	2H	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$
~1.8	quint	2H	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$
~1.5	sext	2H	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$
~1.0	t	3H	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$

Table 2: Predicted ^{13}C NMR Spectral Data (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
~158	Ar-C-O
~135	Ar-CH
~130	Ar-CH
~122	Ar-CH
~112	Ar-CH
Not Observed	Ar-C-B
~68	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$
~31	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$
~19	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$
~14	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (from boronic acid dimer)
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Strong	Aliphatic C-H stretch (from butyl group)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1350	Strong	B-O stretch
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1020	Strong	Symmetric C-O-C stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.

Table 4: Predicted Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₀ H ₁₅ BO ₃
Exact Mass	194.1114 u
[M+H] ⁺	195.1187 u
[M+Na] ⁺	217.0996 u
[M-H] ⁻	193.1032 u
Key Fragments	Fragments corresponding to the loss of H ₂ O, the butyl chain, and the boronic acid group are expected.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

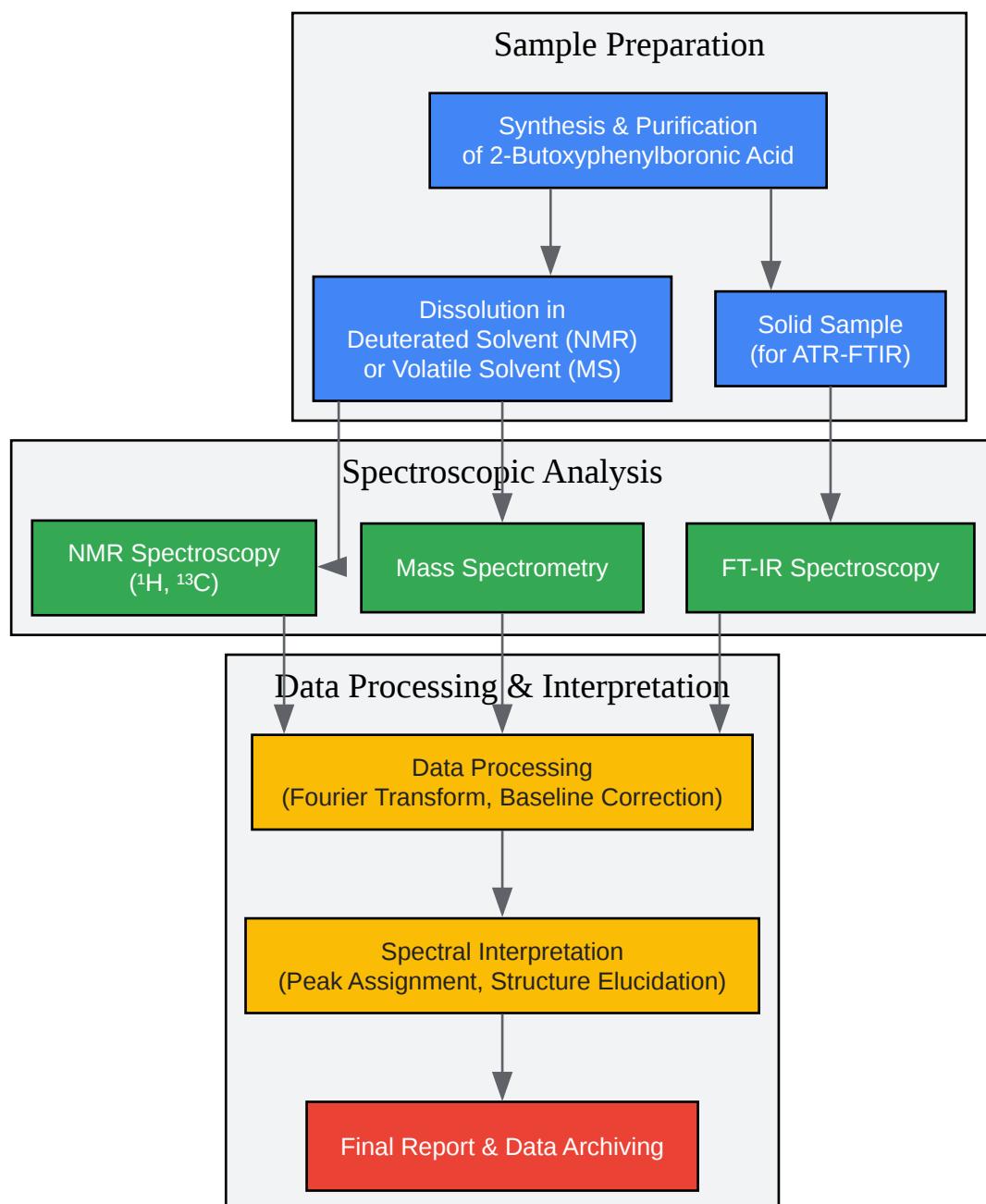
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Butoxyphenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Instrument: 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Spectral Width: 0-12 ppm.
 - Referencing: Use the residual solvent peak as an internal standard.
- ¹³C NMR Acquisition:

- Instrument: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse program.
- Number of Scans: 1024 or more.
- Spectral Width: 0-200 ppm.
- Referencing: Use the solvent peak as an internal standard.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid **2-Butoxyphenylboronic acid** directly onto the ATR crystal. Apply pressure to ensure good contact.[1]
- IR Spectrum Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.[1]
 - A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.[2]


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 $\mu\text{g/mL}$.[1]
- Mass Spectrum Acquisition (Electrospray Ionization - ESI):

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
- Ionization Mode: Acquire spectra in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes.
- Mass Range: m/z 50-500.
- Infusion: The sample can be directly infused or introduced via a liquid chromatography (LC) system.[\[1\]](#)

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Butoxyphenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-Butoxyphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1276114#spectroscopic-data-for-2-butoxyphenylboronic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b1276114#spectroscopic-data-for-2-butoxyphenylboronic-acid-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com